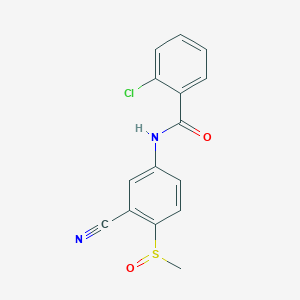![molecular formula C10H17Cl2N3 B2885593 3H,4H,5H,5ah,6h,7h,8h,9h,9ah-imidazo[4,5-f]quinoline dihydrochloride CAS No. 2172023-19-5](/img/structure/B2885593.png)
3H,4H,5H,5ah,6h,7h,8h,9h,9ah-imidazo[4,5-f]quinoline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H,4H,5H,5ah,6h,7h,8h,9h,9ah-imidazo[4,5-f]quinoline dihydrochloride is a chemical compound that has attracted significant attention in scientific research. It is a heterocyclic compound that has a unique structure, making it suitable for various applications.
Wirkmechanismus
The mechanism of action of 3H,4H,5H,5ah,6h,7h,8h,9h,9ah-imidazo[4,5-f]quinoline dihydrochloride is not yet fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the disruption of these processes, ultimately leading to the death of cancer cells or the inhibition of viral or bacterial replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3H,4H,5H,5ah,6h,7h,8h,9h,9ah-imidazo[4,5-f]quinoline dihydrochloride are diverse and depend on the specific application. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the activity of certain enzymes and proteins that are essential for cancer cell survival. In viral and bacterial research, this compound has been shown to inhibit viral or bacterial replication by disrupting various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3H,4H,5H,5ah,6h,7h,8h,9h,9ah-imidazo[4,5-f]quinoline dihydrochloride in lab experiments are numerous. It is a relatively stable compound that can be easily synthesized, making it readily available for research purposes. Additionally, it has been extensively studied for its potential applications in various fields of science, making it a promising candidate for the development of new drugs. However, there are also limitations to using this compound in lab experiments. One of the main limitations is its toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 3H,4H,5H,5ah,6h,7h,8h,9h,9ah-imidazo[4,5-f]quinoline dihydrochloride. One of the most promising directions is the development of new drugs based on this compound. Researchers are currently exploring various derivatives of this compound to improve its efficacy and reduce its toxicity. Additionally, there is a growing interest in using this compound in combination with other drugs to enhance its therapeutic potential. Finally, researchers are also exploring the potential applications of this compound in other fields of science, such as materials science and nanotechnology.
Conclusion:
In conclusion, 3H,4H,5H,5ah,6h,7h,8h,9h,9ah-imidazo[4,5-f]quinoline dihydrochloride is a unique and versatile compound that has attracted significant attention in scientific research. Its potential applications in various fields of science, including medicinal chemistry, viral and bacterial research, and materials science, make it a promising candidate for the development of new drugs and technologies. As research into this compound continues, it is likely that new applications and potential benefits will emerge, making it an exciting area of study for scientists and researchers around the world.
Synthesemethoden
The synthesis of 3H,4H,5H,5ah,6h,7h,8h,9h,9ah-imidazo[4,5-f]quinoline dihydrochloride is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde or ketone with an amine to form a cyclic imine, which is then reduced to form the final product.
Wissenschaftliche Forschungsanwendungen
3H,4H,5H,5ah,6h,7h,8h,9h,9ah-imidazo[4,5-f]quinoline dihydrochloride has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to possess antitumor, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
4,5,5a,6,7,8,9,9a-octahydro-3H-imidazo[4,5-f]quinoline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-2-7-8(11-5-1)3-4-9-10(7)13-6-12-9;;/h6-8,11H,1-5H2,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAPGWWWPZNOSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCC3=C2N=CN3)NC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3H,4H,5H,5ah,6h,7h,8h,9h,9ah-imidazo[4,5-f]quinoline dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


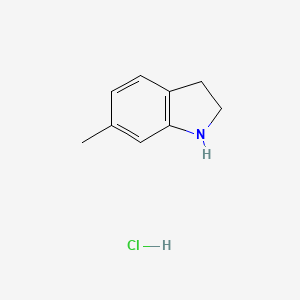

![3-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B2885516.png)
![N-(3-thiazolo[5,4-b]pyridin-2-ylphenyl)-9H-xanthene-9-carboxamide](/img/structure/B2885517.png)
![1-(Chloroacetyl)-4-[[(E)-2-phenylvinyl]sulfonyl]piperazine](/img/structure/B2885519.png)

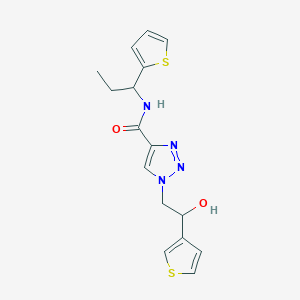
![2-Chloro-1-[2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,5-benzothiazepin-5-yl]ethanone](/img/structure/B2885525.png)
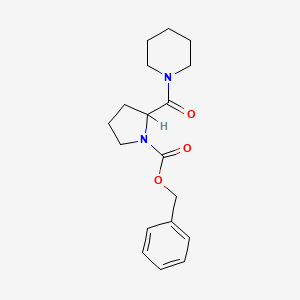
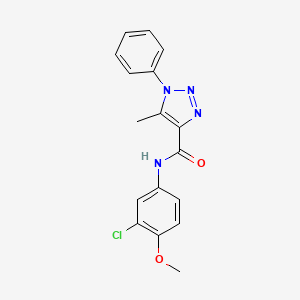
![N-(benzo[d]thiazol-2-yl)-2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2885529.png)
![benzyl 3a-[(chlorosulfonyl)methyl]-octahydro-1H-indole-1-carboxylate](/img/structure/B2885531.png)
